molecular formula C10H11ClN2O4 B1321583 Diethyl 2-chloropyrimidine-4,5-dicarboxylate CAS No. 90794-84-6

Diethyl 2-chloropyrimidine-4,5-dicarboxylate

Cat. No.: B1321583
CAS No.: 90794-84-6
M. Wt: 258.66 g/mol
InChI Key: VHQAZEHEYSOONS-UHFFFAOYSA-N
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Description

Diethyl 2-chloropyrimidine-4,5-dicarboxylate is a chemical compound with the molecular formula C10H11ClN2O4 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-chloropyrimidine-4,5-dicarboxylate can be synthesized through several methods. One common synthetic route involves the reaction of diethyl malonate with 2-chloropyrimidine-4,5-dicarboxylic acid. The reaction typically occurs in the presence of a base, such as sodium ethoxide, and under reflux conditions. The resulting product is then purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-chloropyrimidine-4,5-dicarboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the compound can be replaced by nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The ester groups in the compound can be hydrolyzed to form the corresponding carboxylic acids.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a suitable solvent, such as dimethylformamide (DMF), and under mild heating.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, can be used to hydrolyze the ester groups.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

    Nucleophilic Substitution: The major products are the substituted pyrimidine derivatives.

    Hydrolysis: The major products are 2-chloropyrimidine-4,5-dicarboxylic acid and ethanol.

    Oxidation and Reduction: The products depend on the specific reagents and conditions used.

Scientific Research Applications

Diethyl 2-chloropyrimidine-4,5-dicarboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of diethyl 2-chloropyrimidine-4,5-dicarboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2-bromopyrimidine-4,5-dicarboxylate
  • Diethyl 2-fluoropyrimidine-4,5-dicarboxylate
  • Diethyl 2-iodopyrimidine-4,5-dicarboxylate

Uniqueness

Diethyl 2-chloropyrimidine-4,5-dicarboxylate is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Compared to its bromine, fluorine, and iodine analogs, the chlorine derivative may exhibit different chemical and physical properties, making it suitable for specific applications.

Properties

IUPAC Name

diethyl 2-chloropyrimidine-4,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O4/c1-3-16-8(14)6-5-12-10(11)13-7(6)9(15)17-4-2/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHQAZEHEYSOONS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C(=O)OCC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30611441
Record name Diethyl 2-chloropyrimidine-4,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30611441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90794-84-6
Record name Diethyl 2-chloropyrimidine-4,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30611441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

The title compound was prepared as described in Example 7, but employing a solution of diethyl 2-hydroxypyrimidine-4,5-dicarboxylate (1.0 g, 4.2 mmol) and POCl3 (7.7 g, 50 mmol) resulting in a 30% yield (0.32 g); 1HNMR (CDCl3) δ 9.09 (d, 1H), 4.35 (m, 4H), 1.30 (m, 6H).
Quantity
1 g
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Reaction Step One
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7.7 g
Type
reactant
Reaction Step Two
Yield
30%

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